[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol
Description
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol . Its IUPAC name is [1-(2-phenylethyl)pyrazol-4-yl]methanol, and it is identified by CAS number 1341611-65-1. The compound exists as a liquid at room temperature and is commercially available in high-purity grades (99%–99.999%) for research applications . The structure features a pyrazole ring substituted at the 1-position with a 2-phenylethyl group and a hydroxymethyl group at the 4-position.
Properties
IUPAC Name |
[1-(2-phenylethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-10-12-8-13-14(9-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZGALHLBDJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Phenylethyl Group: : The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with 2-phenylethyl halides.
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
Mechanistic Insight :
-
PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.
-
Strong oxidizers like KMnO₄ in acidic media drive complete oxidation to carboxylic acids.
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic acyl substitution:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acetylation | Acetic anhydride | Pyridine, 0°C → 25°C, 12h | [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methyl acetate |
| Tosylation | Tosyl chloride | DMAP, CH₂Cl₂, 24h | [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methyl tosylate |
Applications :
-
Tosylates serve as intermediates for nucleophilic substitutions (e.g., SN2 reactions with amines or thiols).
Reduction Pathways
While the compound itself is an alcohol, its synthetic precursors (e.g., esters) may undergo reduction:
| Starting Material | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl 1H-pyrazole-4-carboxylate analog | LiAlH₄ | THF, 0°C → 25°C, 4h | [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol | 75.78% |
Note : Direct reduction of this compound is not typical, but reductive cleavage of protective groups (e.g., benzyl ethers) may apply.
Condensation Reactions
The hydroxyl group can engage in dehydrative coupling:
| Partner Reagent | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|
| 1H-Indene-1,3(2H)-dione | Piperidine | Ethanol, reflux, 12h | Schiff base or heterocyclic adduct |
Key Observation :
-
Piperidine catalyzes Knoevenagel-type condensations, forming conjugated systems.
Electrophilic Aromatic Substitution
The phenylethyl aromatic ring may undergo:
| Reaction | Reagent | Conditions | Position | Product |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | Para to ethyl group | Nitro-[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol |
| Halogenation | Br₂/FeBr₃ | CH₂Cl₂, 25°C, 6h | Meta to ethyl group | Bromo-[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol |
Steric Effects :
-
The phenylethyl group directs electrophiles to specific positions due to steric hindrance and electronic effects.
Pyrazole Ring Functionalization
The 1H-pyrazole ring itself may react under harsh conditions:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | NaH, DMF, 60°C, 8h | N-Methyl-[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol |
| Oxidation | mCPBA | CH₂Cl₂, 0°C, 3h | Pyrazole N-oxide derivative |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol. Research indicates that compounds with a pyrazole core exhibit significant activity against various pathogens:
- Bacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| Example A | Antibacterial | 12.5 |
| Example B | Antifungal | 0.0025 - 12.5 |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents:
- Cytotoxicity : Compounds have shown IC₅₀ values in the low micromolar range against A549 and NCI-H1299 cell lines, suggesting effective inhibition of cancer cell proliferation .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Example C | A549 | 5.94 |
| Example D | NCI-H1299 | 6.40 |
Case Study 1: Antimicrobial Screening
A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against a panel of pathogenic bacteria and fungi. The results indicated that compounds with structural similarities to this compound exhibited promising antimicrobial properties, with some achieving MIC values as low as 0.0025 µg/mL against selected strains .
Case Study 2: Anticancer Activity Assessment
In another investigation, derivatives were tested for their ability to inhibit tubulin assembly in cancer cells. The findings revealed that certain compounds displayed significant cytotoxicity with IC₅₀ values indicating potent anti-proliferative effects on lung cancer cell lines .
Mechanism of Action
The mechanism by which [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with various receptors and enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Below is a comparative analysis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol and structurally related compounds, focusing on substituent effects, physical properties, and biological activities.
Structural Modifications and Physical Properties
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects on Physical State : The target compound is a liquid due to its 2-phenylethyl side chain, which may reduce crystallinity compared to analogs with rigid aromatic substituents (e.g., pyridinyl or chlorophenyl groups) .
- The 2-phenylethyl group in the target compound likely improves lipid solubility, favoring blood-brain barrier penetration.
- Safety Profile: Compounds like (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol are classified as irritants, necessitating careful handling , whereas the target compound’s safety data are unspecified.
Biological Activity
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and data tables.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized several pyrazole derivatives and tested their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that many compounds demonstrated notable antimicrobial activity, with some achieving inhibition zones comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| Pyrazole derivative A | S. aureus | 20 |
| Pyrazole derivative B | Candida albicans | 15 |
Anti-inflammatory Activity
In addition to antimicrobial effects, pyrazoles have been investigated for their anti-inflammatory properties. A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds exhibited up to 85% inhibition compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 76 | 86 |
| Pyrazole derivative C | 61 | 75 |
Anticancer Activity
The potential anticancer effects of pyrazoles have also been explored. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, demonstrating significant inhibition of cell proliferation. One study reported that a related compound significantly reduced tumor growth in a mouse xenograft model .
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 32.17 |
| Pyrazole derivative D | HeLa (Cervical Cancer) | 29.02 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is often linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity. For instance, the introduction of phenyl groups at the N-position has been associated with increased antimicrobial potency, while variations in alkyl chain length at the NH position can influence anticancer efficacy .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A comprehensive evaluation demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed significant reductions in inflammation markers when treated with this pyrazole derivative.
- Cancer Cell Lines : The compound was tested against multiple cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.
Q & A
Basic: What are the optimized synthetic routes for [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. A general protocol includes:
- Step 1: Reacting 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde with a reducing agent (e.g., NaBH₄ or LiAlH₄) in anhydrous ethanol or THF under nitrogen.
- Step 2: Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Step 3: Quenching with ice-cold water, acidifying with HCl, and crystallizing the product from ethanol (yield: ~75–85%) .
Critical Note: Substituents on the pyrazole ring may require adjusted stoichiometry or catalysts (e.g., KOH for deprotonation) .
Basic: How is purification achieved for this compound?
Methodological Answer:
- Crystallization: Use ethanol or acetonitrile as solvents due to the compound’s moderate polarity. Cooling to 4°C enhances crystal formation .
- Column Chromatography: For impurities with similar polarity, employ silica gel (60–120 mesh) with a gradient of ethyl acetate in hexane (10–30%) .
- HPLC: Reverse-phase C18 columns with methanol:water (70:30) at 1 mL/min can resolve closely related byproducts (e.g., oxidation products) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR (DMSO-d₆): Key signals include δ 4.45 (s, 2H, CH₂OH), δ 7.25–7.35 (m, 5H, aromatic), and δ 8.10 (s, 1H, pyrazole-H4) .
- IR (KBr): Broad peak at 3200–3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N pyrazole), and 1500 cm⁻¹ (C=C aromatic) .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 229.1, with fragmentation peaks at m/z 211 (loss of H₂O) and 183 (loss of CH₂OH) .
Advanced: How can computational methods resolve contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts. Compare with experimental ¹H/¹³C NMR to validate tautomeric forms .
- SHELXL Refinement: For crystallographic discrepancies (e.g., bond length variations), refine X-ray data with SHELXL using high-resolution (<1.0 Å) datasets to resolve disorder or thermal motion artifacts .
- Cross-Validation: Overlay DFT-optimized structures with X-ray coordinates (RMSD <0.1 Å) to confirm consistency .
Advanced: What strategies are effective for designing bioactive derivatives of this compound?
Methodological Answer:
- Derivatization Sites: Target the hydroxyl group for esterification or the pyrazole N1 for alkylation. Example:
- Biological Screening: Use MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to prioritize leads. Derivatives with EC₅₀ <10 µM warrant further SAR studies .
Advanced: How to address discrepancies in reaction yields across synthetic protocols?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to optimize temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (KOH vs. NaOH). Pareto analysis identifies critical factors .
- Byproduct Analysis: LC-MS or GC-MS detects side products (e.g., over-reduced alcohols or dimerized species). Adjust reductant stoichiometry (e.g., NaBH₄ from 1.2 to 2.0 eq.) to suppress byproducts .
- Scale-Up Considerations: Pilot studies in continuous-flow reactors improve reproducibility by minimizing thermal gradients .
Advanced: What are the challenges in resolving enantiomers of chiral derivatives?
Methodological Answer:
- Chiral Stationary Phases: Use Chiralpak IA or IB columns with hexane:isopropanol (90:10) for HPLC separation. SFC with CO₂/methanol co-solvent achieves faster resolution (e.g., 5 min vs. 20 min for HPLC) .
- Circular Dichroism (CD): Compare experimental CD spectra (200–300 nm) with TD-DFT simulations to assign absolute configuration .
- Crystallographic Resolution: Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to obtain diastereomeric complexes for X-ray analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
